molecular formula C17H16ClN3O3 B2601171 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105213-29-3

1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B2601171
CAS RN: 1105213-29-3
M. Wt: 345.78
InChI Key: ZFPNFBFWVYJJPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction was best occurred in DMF. An acyl nucleophilic reaction in the second step between ethyl 1-(4-chlorobenzyl)-1H-indol-3-carboxylate (2) with hydrazine was smooth under refluxing conditions in EtOH to give a hydrazide (3) in a quantitative yield .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported . The Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data, were used as the appropriate characterization techniques for the chemical structures of all newly synthesized compounds .


Chemical Reactions Analysis

The chemical reactions analysis of similar compounds has been reported . The reaction was best occurred in DMF. An acyl nucleophilic reaction in the second step between ethyl 1-(4-chlorobenzyl)-1H-indol-3-carboxylate (2) with hydrazine was smooth under refluxing conditions in EtOH to give a hydrazide (3) in a quantitative yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The molecular formula is C11H15ClN2, the average mass is 210.703 Da, and the monoisotopic mass is 210.092377 Da .

Scientific Research Applications

Synthesis and Structural Insights

1-(4-Chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is part of a broader class of chemical compounds known for their utility in the synthesis of various derivatives with potential biological activities. For instance, compounds synthesized from similar structures have been found to possess antimicrobial activities, comparable to well-known drugs like Ampicillin (Mohamed, Youssef, Amr, & Kotb, 2008). Additionally, these compounds have been utilized in the development of new series of 1,4-dihydropyridines, which showed significant antibacterial and antioxidant activities (Ghorbani‐Vaghei et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Structurally related compounds, such as those derived from adamantane-1-carbohydrazide, have shown promising antimicrobial and anti-inflammatory properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria as well as the yeast-like pathogenic fungus Candida albicans, displaying good to moderate activities (Kadi et al., 2007). Such findings suggest the potential of 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide and its derivatives in contributing to the development of new antimicrobial and anti-inflammatory agents.

Molecular Structure and Interactions

Research on related compounds has provided insights into the molecular structure and interactions critical for biological activity. Studies on oxazolidinecarbohydrazides, for instance, have revealed weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are crucial for the stability and reactivity of these compounds (Nogueira et al., 2015). Understanding these molecular interactions is key to designing compounds with optimized pharmacological properties.

Broader Chemical Applications

The broader class of compounds to which 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide belongs has been explored for a variety of chemical applications beyond biological activity. For example, research has delved into the synthesis and characterization of N′2,N′6-Bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives, demonstrating the versatility of this chemical framework in generating structurally diverse compounds (Li et al., 2013).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(cyclopropanecarbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-6-1-11(2-7-14)9-21-10-13(5-8-15(21)22)17(24)20-19-16(23)12-3-4-12/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPNFBFWVYJJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

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